Strychnine sulfate pentahydrate
Overview
Description
Strychnine sulfate pentahydrate: is a crystalline alkaloid compound derived from the seeds of the Strychnos nux-vomica tree. It is known for its potent neurotoxic properties and has been historically used as a pesticide and in scientific research. The compound is highly toxic and can cause severe convulsions and death if ingested in significant quantities .
Mechanism of Action
Target of Action
Strychnine sulfate pentahydrate primarily targets the glycine and acetylcholine receptors in the nervous system . These receptors play a crucial role in controlling nerve signals to the muscles .
Mode of Action
Strychnine acts as an antagonist of the glycine and acetylcholine receptors . It primarily affects the motor nerve fibers in the spinal cord which control muscle contraction . An impulse is triggered at one end of a nerve cell by the binding of neurotransmitters to the receptors .
Biochemical Pathways
The biosynthetic pathway of strychnine involves a series of enzymatic reactions . The process starts with the conversion of geissoschizine into strychnine and its derivatives, diaboline and brucine . The Wieland–Gumlich aldehyde, produced from geissoschizine through a series of steps, is converted to strychnine via prestrychnine . Non-enzymatic decarboxylation, cyclization, and oxa-Michael reactions subsequently form strychnine .
Pharmacokinetics
It is known that the extent of poisoning caused by strychnine depends on the amount and route of strychnine exposure and the person’s condition of health at the time of the exposure .
Result of Action
The action of strychnine results in severe, painful muscle spasms . This is due to the fact that strychnine prevents the proper operation of the chemical that controls nerve signals to the muscles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, following release of strychnine into water, one could be exposed by drinking contaminated water . It is also possible to absorb strychnine through the membranes in the nose, eyes, or mouth . Strychnine could be smoked or snorted as a component of street drugs . Poisoning has been reported from strychnine given intravenously and through the nose .
Biochemical Analysis
Biochemical Properties
Strychnine sulfate pentahydrate plays a significant role in biochemical reactions, particularly in the nervous system. It interacts primarily with the glycine receptor, a type of inhibitory neurotransmitter receptor found in the spinal cord and brainstem. This compound acts as a competitive antagonist at these receptors, blocking the inhibitory effects of glycine. This interaction leads to an increase in neuronal excitability and can result in severe convulsions and muscle spasms . The compound does not significantly interact with other neurotransmitter systems, making its effects highly specific to glycine-mediated inhibition.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neurons, the compound inhibits glycine receptors, leading to uncontrolled neuronal firing and muscle contractions . This inhibition disrupts normal cell signaling pathways, particularly those involved in inhibitory neurotransmission. The increased excitability can lead to alterations in gene expression and cellular metabolism, as the cells attempt to cope with the heightened activity. In non-neuronal cells, this compound can induce oxidative stress and damage cellular components, although these effects are secondary to its primary action on neurons.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the glycine receptor at the postsynaptic membrane . This binding prevents glycine, an inhibitory neurotransmitter, from activating the receptor, thereby blocking its inhibitory action. The result is a reduction in the efflux of chloride ions from the neuron, leading to depolarization and increased neuronal firing. This mechanism is highly specific and does not significantly affect other neurotransmitter systems. The compound’s high affinity for the glycine receptor and its ability to block glycine binding make it a potent neurotoxin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its effects can diminish as it is metabolized and excreted by the body . In in vitro studies, the acute effects of this compound are observed within minutes of application, with neuronal firing rates increasing dramatically. Over longer periods, cells may exhibit signs of oxidative stress and damage due to prolonged excitability. In in vivo studies, the compound’s effects can last for several hours, depending on the dose and route of administration.
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage in animal models. At low doses, the compound can cause mild agitation and increased reflexes . As the dose increases, more severe symptoms such as muscle spasms, convulsions, and respiratory distress can occur. The median lethal dose (LD50) for this compound is relatively low, indicating its high toxicity. At high doses, the compound can cause death due to respiratory failure and exhaustion from prolonged convulsions. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative detoxification, with a portion of the dose being excreted unchanged in the urine. The metabolic pathways involved include hydroxylation and conjugation reactions, which help to increase the compound’s solubility and facilitate its excretion. The metabolites of this compound are less toxic than the parent compound, but they can still contribute to the overall toxic effects observed in exposed organisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . The compound can cross cell membranes easily due to its lipophilic nature. Once inside the cell, it can accumulate in the cytoplasm and interact with intracellular targets. In the body, this compound is distributed widely, with high concentrations found in the liver, kidneys, and central nervous system. The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and at the postsynaptic membrane of neurons . The compound does not associate significantly with organelles such as the Golgi apparatus or endoplasmic reticulum. Instead, it localizes near the nucleus and at sites of synaptic transmission. This localization is critical for its function as a neurotoxin, as it allows the compound to effectively block glycine receptors and disrupt inhibitory neurotransmission. The lack of significant association with other cellular compartments suggests that its primary mode of action is through direct interaction with membrane-bound receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Strychnine sulfate pentahydrate can be synthesized through the extraction of strychnine from the seeds of the Strychnos nux-vomica tree, followed by its reaction with sulfuric acid to form the sulfate salt. The pentahydrate form is obtained by crystallizing the compound from an aqueous solution .
Industrial Production Methods: : Industrially, this compound is produced by extracting strychnine from the seeds using solvents such as ethanol or methanol. The extracted strychnine is then purified and reacted with sulfuric acid to form the sulfate salt. The final product is crystallized from water to obtain the pentahydrate form .
Chemical Reactions Analysis
Types of Reactions: : Strychnine sulfate pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Strychnine can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of strychnine can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: : The major products formed from these reactions include various oxidized or reduced derivatives of strychnine, as well as substituted strychnine compounds .
Scientific Research Applications
Chemistry: : Strychnine sulfate pentahydrate is used as a reference compound in the synthesis of complex alkaloids and in the study of reaction mechanisms.
Biology: : In biological research, it is used to study the effects of neurotoxins on the nervous system and to investigate the role of neurotransmitters such as glycine and acetylcholine .
Medicine: : Historically, strychnine was used in small doses as a stimulant and a treatment for certain neurological disorders. due to its high toxicity, its medical use has been largely discontinued .
Industry: : this compound is used in the agricultural industry as a pesticide to control rodent populations .
Comparison with Similar Compounds
Similar Compounds: : Other compounds similar to strychnine sulfate pentahydrate include brucine, another alkaloid derived from the Strychnos nux-vomica tree, and other neurotoxic alkaloids such as coniine and nicotine .
Uniqueness: : this compound is unique due to its potent neurotoxic effects and its historical significance as a pesticide and research compound. Unlike brucine, which has a similar structure but is less toxic, this compound is highly toxic and has a more pronounced effect on the central nervous system .
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22N2O2.H2O4S.5H2O/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4;;;;;/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4);5*1H2/t2*13-,16-,17-,19-,20-,21+;;;;;;/m00....../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQUTDUZMOOVST-ZKOSLKCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60491-10-3 | |
Record name | Strychnine sulfate pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060491103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | STRYCHNINE SULFATE PENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8109DYZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the adsorption of Strychnine sulfate pentahydrate to montmorillonite affected by impurities, while the adsorption of methylene blue is not?
A1: The research paper demonstrates that the presence of impurities, particularly water-insoluble magnesium, in montmorillonite significantly influences the adsorption of this compound []. This suggests that the impurities may compete for the same adsorption sites on the montmorillonite surface as this compound.
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